N-(3-oxo-3-phenyl-propyl)hexanamide
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Overview
Description
N-(3-oxo-3-phenyl-propyl)hexanamide is an organic compound with the molecular formula C15H21NO2 It is characterized by the presence of a hexanamide group attached to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-3-phenyl-propyl)hexanamide typically involves the reaction of hexanoic acid with 3-oxo-3-phenylpropylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Hexanoic Acid Activation: Hexanoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amide Bond Formation: The activated hexanoic acid reacts with 3-oxo-3-phenylpropylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-3-phenyl-propyl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(3-oxo-3-phenyl-propyl)hexanamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial agent, particularly against bacterial strains such as Escherichia coli and Salmonella typhi.
Materials Science: The compound can be used as a building block for the synthesis of polymers and other advanced materials.
Biological Studies: It is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-(3-oxo-3-phenyl-propyl)hexanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit glucose dehydrogenase, an enzyme involved in glucose metabolism . This inhibition disrupts the metabolic pathways of bacteria, leading to their death.
Comparison with Similar Compounds
Similar Compounds
- N-(3-oxo-3-phenyl-propyl)butanamide
- N-(3-oxo-3-phenyl-propyl)pentanamide
- N-(3-oxo-3-phenyl-propyl)heptanamide
Uniqueness
N-(3-oxo-3-phenyl-propyl)hexanamide is unique due to its specific chain length and the presence of a phenyl group, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different levels of activity and selectivity in various applications.
Properties
CAS No. |
5431-40-3 |
---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
N-(3-oxo-3-phenylpropyl)hexanamide |
InChI |
InChI=1S/C15H21NO2/c1-2-3-5-10-15(18)16-12-11-14(17)13-8-6-4-7-9-13/h4,6-9H,2-3,5,10-12H2,1H3,(H,16,18) |
InChI Key |
GZEQZUOTRNNIRY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCCC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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